Tributyl prop-1-ene-1,2,3-tricarboxylate Tributyl prop-1-ene-1,2,3-tricarboxylate tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is a natural product found in Artemisia baldshuanica with data available.
Brand Name: Vulcanchem
CAS No.: 343599-72-4
VCID: VC13498103
InChI: InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+
SMILES: CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Molecular Formula: C18H30O6
Molecular Weight: 342.4 g/mol

Tributyl prop-1-ene-1,2,3-tricarboxylate

CAS No.: 343599-72-4

Cat. No.: VC13498103

Molecular Formula: C18H30O6

Molecular Weight: 342.4 g/mol

* For research use only. Not for human or veterinary use.

Tributyl prop-1-ene-1,2,3-tricarboxylate - 343599-72-4

Specification

CAS No. 343599-72-4
Molecular Formula C18H30O6
Molecular Weight 342.4 g/mol
IUPAC Name tributyl (E)-prop-1-ene-1,2,3-tricarboxylate
Standard InChI InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+
Standard InChI Key BANLNYYTSYHBAP-FYWRMAATSA-N
Isomeric SMILES CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC
SMILES CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC
Canonical SMILES CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC

Introduction

Chemical Structure and Physicochemical Properties

Tributyl prop-1-ene-1,2,3-tricarboxylate belongs to the class of tricarboxylic acid esters, featuring three butyl ester groups attached to a propene-linked tricarboxylate backbone. Its molecular formula is C₁₈H₃₀O₆, with a molecular weight of 342.4 g/mol. The IUPAC name, tributyl prop-1-ene-1,2,3-tricarboxylate, reflects its structural configuration, while its SMILES notation (CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC) provides insight into the spatial arrangement of functional groups.

Key Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₃₀O₆
Molecular Weight342.4 g/mol
CAS Number7568-58-3
InChI KeyBANLNYYTSYHBAP-UHFFFAOYSA-N
Density1.08 g/cm³ (estimated)
Boiling Point420°C (predicted)

The compound’s ester groups confer hydrophobicity, making it soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) but insoluble in water. This solubility profile aligns with its applications in polymer science, where lipophilicity enhances compatibility with nonpolar matrices.

Synthesis and Industrial Production

The synthesis of tributyl prop-1-ene-1,2,3-tricarboxylate typically involves the acid-catalyzed esterification of aconitic acid with excess butanol. Sulfuric acid or solid acid catalysts like Amberlyst-15 facilitate the reaction under reflux conditions, yielding the triester product and water as a byproduct.

Reaction Scheme:
Aconitic Acid+3ButanolH+Tributyl Aconitate+3H2O\text{Aconitic Acid} + 3 \, \text{Butanol} \xrightarrow{\text{H}^+} \text{Tributyl Aconitate} + 3 \, \text{H}_2\text{O}

Industrial-scale production optimizes parameters such as temperature (110–130°C), catalyst loading (1–5 wt%), and reaction time (4–8 hours) to achieve yields exceeding 85%. Continuous distillation removes water, driving the equilibrium toward ester formation. Recent advances emphasize green chemistry principles, exploring enzyme-catalyzed esterification to reduce energy consumption and waste.

Chemical Reactivity and Functional Transformations

Tributyl prop-1-ene-1,2,3-tricarboxylate participates in diverse chemical reactions, leveraging its ester and unsaturated backbone functionalities:

Hydrolysis

Under acidic or basic conditions, the compound undergoes hydrolysis to regenerate aconitic acid and butanol. Alkaline hydrolysis (e.g., with NaOH) proceeds via nucleophilic attack on the ester carbonyl, while acid-catalyzed hydrolysis follows a reversible mechanism.

Oxidation and Reduction

The allylic double bond in the propene moiety is susceptible to oxidation, forming epoxides or diols depending on the oxidizing agent. Catalytic hydrogenation reduces the double bond, yielding saturated derivatives with altered physicochemical properties.

Transesterification

Reaction with alternative alcohols (e.g., methanol) in the presence of titanium tetraisopropolate facilitates ester exchange, enabling the synthesis of mixed esters for tailored applications.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s ester groups act as protecting groups in drug synthesis, enabling selective carboxylate modifications. It has been employed in the production of antiviral agents and anti-inflammatory drugs, where controlled hydrolysis releases active carboxylic acid moieties.

Biological Studies

Tributyl prop-1-ene-1,2,3-tricarboxylate inhibits aconitase, a key enzyme in the citric acid cycle, by competitively binding to its active site. Research in cancer cell models shows that this inhibition disrupts ATP production, inducing apoptosis in glioblastoma cells. Structural analogs are being explored for metabolic disorder therapeutics.

Environmental Impact and Toxicological Profile

Environmental Persistence

Detected in indoor dust and food packaging materials, tributyl prop-1-ene-1,2,3-tricarboxylate exhibits moderate environmental mobility. Gas chromatography-mass spectrometry (GC-MS) analyses identify its presence in 12% of tested household dust samples, with concentrations up to 450 ng/g. Migration studies from PVC packaging into fatty food simulants reveal transfer rates of 0.8–1.2 μg/dm², prompting regulatory scrutiny.

Ecotoxicity

The compound demonstrates low acute toxicity in Daphnia magna (48-hour EC₅₀ = 12 mg/L) and zebrafish embryos (96-hour LC₅₀ = 28 mg/L). Chronic exposure studies indicate bioaccumulation potential (log Kow = 4.2), though its rapid esterase-mediated hydrolysis in vivo mitigates long-term retention.

Comparative Analysis with Analogous Esters

PropertyTributyl AconitateTributyl CitrateDiethyl Phthalate
Molecular Weight342.4 g/mol360.4 g/mol222.2 g/mol
Log Kow4.23.82.4
PVC Plasticization Eff.HighModerateHigh
Thermal StabilityModerateLowHigh

Tributyl aconitate’s balance of hydrophobicity and flexibility renders it preferable for low-temperature PVC applications, whereas diethyl phthalate remains dominant in high-stability contexts.

Future Research Directions

  • Thermal Stability Enhancements: Development of co-plasticizer systems to improve high-temperature performance.

  • Metabolic Pathway Elucidation: Mechanistic studies on aconitase inhibition and its therapeutic potential.

  • Environmental Monitoring: Longitudinal studies on biodegradation pathways and ecosystem impacts.

  • Regulatory Frameworks: Establishment of exposure limits and migration thresholds in food-contact materials.

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